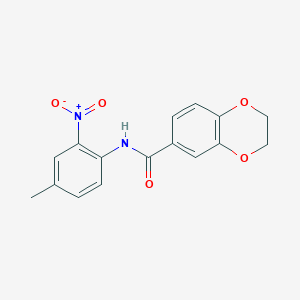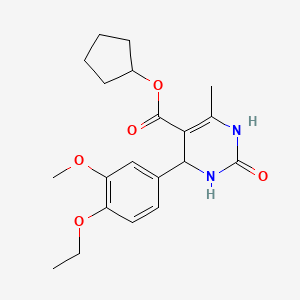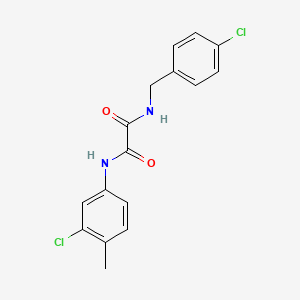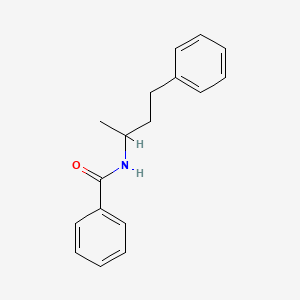
3-chloro-1-(2,3-dimethylphenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-1-(2,3-dimethylphenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione is a chemical compound that has gained significant attention in scientific research. This compound is also known as CDDO-Me or bardoxolone methyl. It is a synthetic triterpenoid that has shown promising results in various studies due to its potent antioxidant, anti-inflammatory, and anti-cancer properties.
作用机制
The mechanism of action of CDDO-Me is complex and involves multiple pathways. It has been found to activate the Nrf2/Keap1 pathway, which plays a crucial role in cellular defense against oxidative stress. CDDO-Me has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, CDDO-Me has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
CDDO-Me has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. CDDO-Me has also been found to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes. Furthermore, CDDO-Me has been shown to inhibit angiogenesis, which is crucial for cancer progression.
实验室实验的优点和局限性
CDDO-Me has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, CDDO-Me has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several potential future directions for the study of CDDO-Me. One potential direction is the development of CDDO-Me derivatives with improved solubility and bioavailability. Another potential direction is the investigation of CDDO-Me's potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to investigate the potential of CDDO-Me as an anticancer agent in clinical trials.
Conclusion:
In conclusion, CDDO-Me is a synthetic triterpenoid that has shown promising results in various studies. It exhibits potent antioxidant, anti-inflammatory, and anticancer properties. The mechanism of action of CDDO-Me is complex and involves multiple pathways. CDDO-Me has several advantages for lab experiments, but it also has some limitations. There are several potential future directions for the study of CDDO-Me, including the development of CDDO-Me derivatives and investigating its potential as a therapeutic agent for neurodegenerative disorders.
合成方法
The synthesis of CDDO-Me involves several steps. The starting material is 2,3-dimethylphenol, which undergoes several reactions to form the final product. The synthesis process involves the use of various reagents and solvents, including chloroform, methanol, and acetic anhydride. The final product is obtained as a yellow powder and is purified through recrystallization.
科学研究应用
CDDO-Me has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. CDDO-Me has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
属性
IUPAC Name |
3-chloro-1-(2,3-dimethylphenyl)-4-(3-methoxyphenoxy)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-11-6-4-9-15(12(11)2)21-18(22)16(20)17(19(21)23)25-14-8-5-7-13(10-14)24-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCSNNSNTFWEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)OC3=CC=CC(=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2,3-dimethylphenyl)-4-(3-methoxyphenoxy)pyrrole-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-hydroxyphenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4958282.png)
![2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4958289.png)


![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4958308.png)

![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4958329.png)
![{[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B4958334.png)

![N-(2-ethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4958349.png)
![ethyl 3-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4958351.png)
![5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B4958371.png)